

## RS 8359 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RS 8359	
Cat. No.:	B1680135	Get Quote

An In-Depth Technical Guide to RS 8359

#### Introduction

RS 8359 is a novel, potent, and highly selective reversible inhibitor of monoamine oxidase A (MAO-A), which has been investigated for its antidepressant properties.[1][2][3] Its high selectivity for MAO-A over MAO-B minimizes the risk of the "cheese effect," a hypertensive crisis associated with older, non-selective MAO inhibitors, thus offering a potentially safer therapeutic profile.[3] This document provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolic pathways of RS 8359, intended for researchers and professionals in drug development.

#### **Chemical Structure and Properties**

RS 8359, with the IUPAC name 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.[4][5][6] The core structure consists of a cyclopenta[d]pyrimidine ring system linked to a benzonitrile moiety.



(R)-RS 8359 r\_struct

(S)-RS 8359 s\_struct

Click to download full resolution via product page

Caption: Chemical structures of the (S) and (R) enantiomers of RS 8359.

Table 1: Chemical and Physical Properties of RS 8359

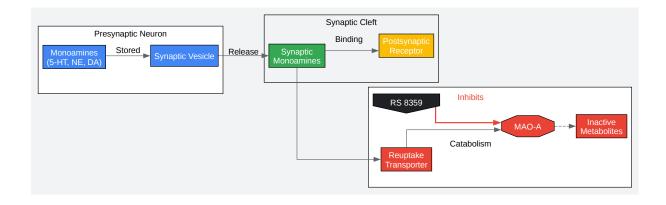


Property	Value	Reference(s)
IUPAC Name	4-[(7-hydroxy-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4- yl)amino]benzonitrile	[4]
Molecular Formula	C14H12N4O	[1][5][7]
Molecular Weight	252.27 g/mol	[1][5][7]
CAS Number	105365-76-2	[1]
Appearance	White to off-white solid	[1]
Stereochemistry	Racemic	[5]
SMILES	OC1C2=NC=NC(NC3=CC=C( C#N)C=C3)=C2CC1	[1]
InChI Key	YKTSVZRWKHWINV- UHFFFAOYSA-N	[4][5]
Solubility	Soluble in DMSO at 50 mg/mL (with heating)	[1]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[1]

## **Pharmacology and Mechanism of Action**

**RS 8359** is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO-A, **RS 8359** increases the synaptic concentration of these neurotransmitters, which is the basis for its antidepressant effect.





Click to download full resolution via product page

Caption: Mechanism of action of RS 8359 as a MAO-A inhibitor.

## In Vitro Activity and Selectivity

**RS 8359** is highly selective for MAO-A. Studies using mouse brain mitochondrial preparations showed potent inhibition of 5-hydroxytryptamine (5-HT) deamination (a MAO-A mediated process) but very weak inhibition of  $\beta$ -phenylethylamine (PEA) deamination (a MAO-B mediated process).

Table 2: In Vitro MAO-A Inhibition by RS 8359



Parameter	Value	Substrate	Preparation	Reference(s)
IC50 (MAO-A)	0.52 μΜ	5-HT	Mouse brain mitochondrial prep.	[5][8][9]
% Inhibition (MAO-B)	20% at 100 μM	PEA	Mouse brain mitochondrial prep.	[8][9]
Selectivity Ratio (MAO-A : MAO- B)	~2200 : 1	-	-	[3][10]

#### **Pharmacokinetics and Metabolism**

The pharmacokinetics of **RS 8359** are characterized by rapid oral absorption and significant stereoselectivity in its metabolism and clearance.[11]

#### **Stereoselective Pharmacokinetics**

Following oral administration of racemic **RS 8359**, plasma concentrations of the (R)-enantiomer are substantially higher than those of the (S)-enantiomer across all species tested, including rats, mice, dogs, monkeys, and humans.[12] This is due to the rapid metabolism and clearance of the (S)-enantiomer.[12]

Table 3: Stereoselective Exposure Following Racemic **RS 8359** Administration

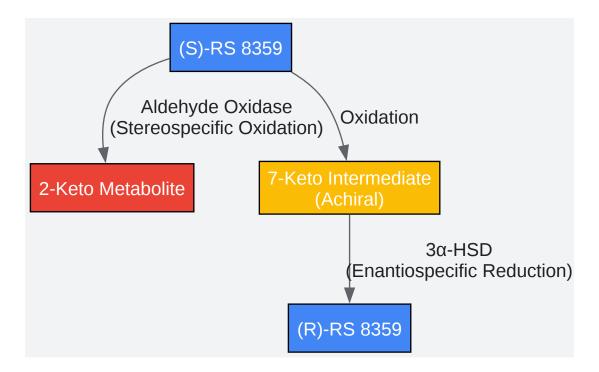
Species	AUC (R) : AUC (S) Ratio	Reference(s)
Rat	2.6 : 1	[12]
Mouse	3.8:1	[12]
Dog	31:1	[12]
Monkey	238 : 1	[12]
Human	(S)-enantiomer almost negligible	[12]



### **Metabolic Pathways: Oxidation and Chiral Inversion**

The primary metabolic pathways for **RS 8359** involve stereoselective oxidation and chiral inversion.

- 2-Oxidation: The rapid clearance of the (S)-enantiomer is primarily due to its stereospecific oxidation to a 2-keto metabolite.[13] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[13]
- Chiral Inversion: A portion of the (S)-enantiomer undergoes chiral inversion to the more stable (R)-enantiomer.[1][14] This process occurs via an oxidation-reduction cycle. The (S)-enantiomer is first oxidized at the 7-hydroxy position to an intermediate 7-keto derivative. This achiral ketone is then enantiospecifically reduced to form the (R)-enantiomer.[1] The enzyme responsible for the enantiospecific reduction has been identified as 3α-hydroxysteroid dehydrogenase (3α-HSD).[1]



Click to download full resolution via product page

Caption: Metabolic pathways of **RS 8359**, including stereoselective oxidation and chiral inversion.

## **Key Experimental Protocols**

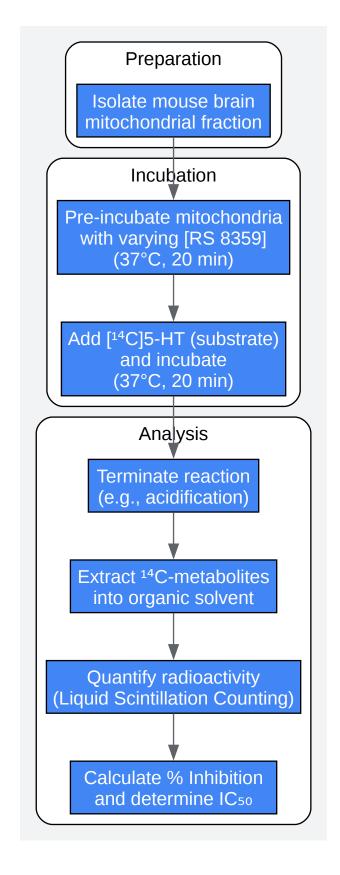


The following sections describe the general methodologies used in the preclinical evaluation of **RS 8359**, as inferred from published abstracts. Note that detailed, step-by-step protocols for replication are not available in the cited literature.

## **In Vitro MAO-A Inhibition Assay**

This workflow outlines the general procedure for determining the IC<sub>50</sub> of **RS 8359** against MAO-A.





Click to download full resolution via product page

Caption: General experimental workflow for the in vitro MAO-A inhibition assay.



- Objective: To determine the concentration of RS 8359 required to inhibit 50% of MAO-A activity.
- Methodology:
  - Enzyme Source: A mitochondrial preparation from mouse brain was used as the source of MAO-A.[8]
  - Inhibition: Various concentrations of RS 8359 were pre-incubated with the mitochondrial preparation.[8]
  - Reaction: The enzymatic reaction was initiated by adding a radiolabeled MAO-A substrate,
    [14C]5-HT.[8]
  - Quantification: After a set incubation period, the reaction was stopped. The resulting <sup>14</sup>C-labeled metabolites were extracted and quantified using liquid scintillation counting.[8]
  - Data Analysis: The percentage of MAO-A inhibition was calculated for each concentration of RS 8359 to determine the IC<sub>50</sub> value.[8]

## **Chiral Inversion Metabolism Study**

- Objective: To investigate the mechanism of chiral inversion from the (S)- to the (R)enantiomer.
- Methodology:
  - Biological Matrix: Subcellular fractions (cytosolic and microsomal) from rat liver were used.
    [1]
  - Oxidation Step: The (S)-enantiomer was incubated with the subcellular fractions in the presence of cofactors (NADP for cytosolic enzymes, NAD for microsomal enzymes) to observe its oxidation to the 7-keto intermediate.[1]
  - Reduction Step: The 7-keto intermediate was incubated with the subcellular fractions in the presence of reducing cofactors (NADPH for cytosolic, NADH for microsomal) to observe the formation of the (R)- and (S)-alcohols.[1]



- Analysis: The concentrations of the (R)- and (S)-enantiomers and the keto intermediate were determined at various time points using a chiral HPLC method.
- Enzyme Identification: The specific enzyme responsible for the enantiospecific reduction (3α-HSD) was purified from rat liver cytosol and identified using nano-LC/MS/MS.[1]

#### Conclusion

**RS 8359** is a potent and highly selective reversible MAO-A inhibitor. Its pharmacology is distinguished by a favorable safety profile, avoiding the tyramine-induced hypertensive crisis common to older MAOIs. The compound's pharmacokinetics are complex and stereoselective, dominated by the rapid metabolism of the (S)-enantiomer via aldehyde oxidase and a unique chiral inversion pathway to the more stable (R)-enantiomer, mediated by an oxidation-reduction cycle involving  $3\alpha$ -HSD. These characteristics make **RS 8359** an important molecule for research into the treatment of depression and the study of stereoselective drug metabolism. Further investigation would require access to more detailed quantitative data and replicable experimental protocols.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chiral inversion of RS-8359: a selective and reversible MAO-A inhibitor via oxido-reduction of keto-alcohol PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics of RS-8359, a selective and reversible inhibitor of Atype monoamine oxidase, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]







- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. MAO (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. The pharmacokinetic profile of RS-8359 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereospecific oxidation of the (S)-enantiomer of RS-8359, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, by aldehyde oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RS 8359 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680135#rs-8359-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com